molecular formula C8H9NO2 B12331390 3-Methoxy-2-methylisonicotinaldehyde

3-Methoxy-2-methylisonicotinaldehyde

Cat. No.: B12331390
M. Wt: 151.16 g/mol
InChI Key: BWCSDHDZKWYSNR-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylisonicotinaldehyde is a pyridine derivative featuring a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 2, and an aldehyde (-CHO) at position 4 of the pyridine ring. This compound is a versatile intermediate in organic synthesis and pharmaceutical research, particularly valued for its aldehyde functionality, which enables condensation reactions and imine formation.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-methoxy-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-8(11-2)7(5-10)3-4-9-6/h3-5H,1-2H3

InChI Key

BWCSDHDZKWYSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylpyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-Methoxy-2-methylisonicotinaldehyde often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach helps maintain optimal reaction conditions and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

3-Methoxy-2-methylisonicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs of 3-Methoxy-2-methylisonicotinaldehyde, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Functional Groups CAS Number Key Applications
3-Methoxy-2-methylisonicotinaldehyde Methyl (2), Methoxy (3) Aldehyde (4) Not provided Pharmaceutical synthesis
3-Methylisonicotinaldehyde Methyl (3) Aldehyde (4) Not provided Organic synthesis
Methyl 3-amino-2-methoxyisonicotinate Amino (3), Methoxy (2) Ester (COOCH₃) 175965-76-1 Medical intermediate
Methyl 3-amino-2-chloroisonicotinate Amino (3), Chloro (2) Ester (COOCH₃) 88482-17-1 Drug discovery
Methyl 6-amino-2-chloro-3-iodoisonicotinate Amino (6), Chloro (2), Iodo (3) Ester (COOCH₃) 1555848-65-1 Fine chemical synthesis

Key Observations :

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances ring stability, while electron-withdrawing groups (e.g., chloro) increase reactivity in electrophilic substitutions.
  • Functional Group Impact : Aldehydes (as in the target compound) are more reactive toward nucleophiles than esters, enabling diverse derivatization pathways.

Physicochemical Properties

  • Reactivity: The aldehyde group in 3-Methoxy-2-methylisonicotinaldehyde facilitates condensation reactions, unlike ester-containing analogs (e.g., Methyl 3-amino-2-methoxyisonicotinate), which require hydrolysis for further modification .
  • Stability: Aldehydes are prone to oxidation, necessitating storage under inert conditions, whereas esters (e.g., Methyl 6-amino-2-chloro-3-iodoisonicotinate) exhibit greater stability at room temperature .

Biological Activity

3-Methoxy-2-methylisonicotinaldehyde (MMINA) is a pyridine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

3-Methoxy-2-methylisonicotinaldehyde has the molecular formula C10H11N1O1C_{10}H_{11}N_{1}O_{1} and a molecular weight of approximately 161.20 g/mol. The compound features a pyridine ring with methoxy and methyl substituents, which significantly influence its chemical reactivity and biological activity.

Biological Activities

Research indicates that MMINA exhibits several notable biological activities:

  • Antimicrobial Properties : MMINA has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals, thus contributing to cellular health and longevity.
  • Anticancer Potential : Preliminary studies suggest that MMINA may possess anticancer properties, particularly against certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved.

Synthesis Methods

The synthesis of MMINA can be achieved through various methods, including:

  • Condensation Reactions : One common method involves the condensation of 2-methylisonicotinaldehyde with methanol in the presence of an acid catalyst. This reaction typically yields MMINA with good purity and yield.
  • Alternative Synthetic Routes : Other methods have been explored, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency and reduce the environmental impact of the synthesis process.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on MMINA's antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that MMINA exhibited a dose-dependent increase in antioxidant activity, measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. At a concentration of 100 µM, MMINA showed an inhibition rate of over 70%.
  • Cytotoxicity Tests :
    • In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), MMINA induced significant cell death at concentrations above 25 µM after 48 hours of exposure. Flow cytometry analysis indicated that this effect was associated with increased levels of apoptotic markers.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMINA's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Methoxy-3-pyridinecarboxaldehydeC9H9NO2Exhibits similar antimicrobial activity
6-Methoxy-5-methylnicotinaldehydeC11H12N2OKnown for its anticancer properties
2-Methoxy-3-methylisonicotinaldehydeC11H13N1OPotential for similar applications in drug design

MMINA stands out due to its specific arrangement of substituents that may enhance its biological activity compared to these analogs.

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